molecular formula C15H20O4 B12777123 4-Hydroxydehydromyoporone CAS No. 72896-64-1

4-Hydroxydehydromyoporone

Cat. No.: B12777123
CAS No.: 72896-64-1
M. Wt: 264.32 g/mol
InChI Key: GENURIBYATWERM-UHFFFAOYSA-N
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Description

4-Hydroxydehydromyoporone is an organic compound belonging to the class of aromatic monoterpenoids. These compounds are characterized by the presence of at least one aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydehydromyoporone involves several steps. One method includes the conversion of related compounds in infected sweet potato tissues. The process involves the use of 2-14C-Acetate, which is applied to sweet potato root discs treated with mercuric chloride. The resulting compounds are then separated and purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxydehydromyoporone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include mercuric chloride, chloroform-methanol solution, and 2-14C-Acetate. The reactions typically occur under controlled conditions, such as specific temperatures and humidity levels .

Major Products Formed: The major products formed from the reactions of this compound include other furanoterpenes and related sesquiterpenes. These products are often isolated and characterized using advanced analytical techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxydehydromyoporone involves its interaction with specific molecular targets and pathways. In infected sweet potato tissues, the compound is produced in response to infection by the black rot fungus, Ceratocystis fimbriata. The compound’s production is stimulated by mercuric chloride, which acts as a phytoalexin elicitor .

Comparison with Similar Compounds

  • 4-Hydroxymyoporone
  • Dehydroipomeamarone
  • Other furanoterpenes

Properties

CAS No.

72896-64-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

1-(furan-3-yl)-4-hydroxy-4,8-dimethylnon-7-ene-1,6-dione

InChI

InChI=1S/C15H20O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7-8,10,18H,4,6,9H2,1-3H3

InChI Key

GENURIBYATWERM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC(C)(CCC(=O)C1=COC=C1)O)C

Origin of Product

United States

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